Sodium mesoxalate monohydrate

CAS No.: 31635-99-1

Cat. No.: VC3777191

Molecular Formula: C3H4Na2O7

Molecular Weight: 198.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31635-99-1 |

|---|---|

| Molecular Formula | C3H4Na2O7 |

| Molecular Weight | 198.04 g/mol |

| IUPAC Name | disodium;2,2-dihydroxypropanedioate;hydrate |

| Standard InChI | InChI=1S/C3H4O6.2Na.H2O/c4-1(5)3(8,9)2(6)7;;;/h8-9H,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 |

| Standard InChI Key | YVKFZMWPIRXXAT-UHFFFAOYSA-L |

| SMILES | C(=O)(C(C(=O)[O-])(O)O)[O-].[Na+].[Na+] |

| Canonical SMILES | C(=O)(C(C(=O)[O-])(O)O)[O-].O.[Na+].[Na+] |

Introduction

Chemical Identity and Structure

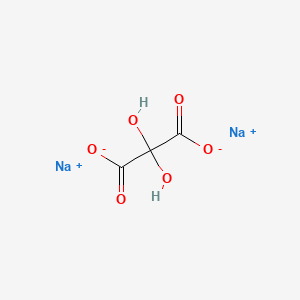

Sodium mesoxalate monohydrate, with the CAS number 31635-99-1, is a disodium salt of dihydroxymalonic acid. The compound has the molecular formula C₃H₂Na₂O₆ and a molecular weight of 180.02 g/mol . It is also known by several synonyms including dihydroxymalonic acid disodium salt, ketomalonic acid disodium salt, and sodium 2,2-dihydroxymalonate .

The chemical structure of sodium mesoxalate monohydrate features a central carbon atom with two hydroxyl groups (dihydroxy) and two carboxylate groups, each with one of the oxygen atoms forming an ionic bond with a sodium cation. The SMILES notation for this compound is represented as:

O=C([O-])C(O)(O)C([O-])=O.[Na+].[Na+]

The compound is related to mesoxalic acid (also called oxomalonic acid or ketomalonic acid), which has the formula C₃H₂O₅. Mesoxalic acid readily absorbs and reacts with water to form "mesoxalic acid monohydrate," more properly termed dihydroxymalonic acid, HO−(C=O)−C(OH)₂−(C=O)−OH . The sodium mesoxalate monohydrate is essentially the disodium salt of this hydrated form.

Physical and Chemical Properties

Physical Characteristics

Sodium mesoxalate monohydrate appears as a white to off-white crystalline powder or crystals . Its physical appearance makes it easily identifiable and manageable in laboratory settings. The compound's crystalline nature contributes to its stability when stored properly.

Solubility Profile

The solubility characteristics of sodium mesoxalate monohydrate are critical for its application in various research contexts. The compound demonstrates specific solubility patterns in different solvents as detailed in Table 1.

Table 1: Solubility of Sodium Mesoxalate Monohydrate in Common Solvents

When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility properties. For water solutions that are difficult to dissolve completely, heating the tube to 37°C followed by ultrasonic bath treatment can increase solubility .

The shelf life and stability of the compound are significantly impacted by proper storage conditions. To prevent product deterioration, it is advisable to avoid repeated freezing and thawing of prepared solutions .

Applications in Research and Industry

Biochemical Research

Sodium mesoxalate monohydrate serves as an important tool in biochemical research, particularly in:

-

Examining enzyme activity and protein structure

-

Studying metabolic pathways as it is an endogenous metabolite

-

Investigation of oxidation-reduction reactions in biological systems

Materials Science

The compound has found applications in materials science, particularly in the development of energy storage devices. It has been proposed as a pre-sodiation agent in sodium-ion capacitors due to its:

-

Commercial availability

-

Environmental friendliness (green nature)

-

Non-toxicity

Synthetic Chemistry

In synthetic chemistry, sodium mesoxalate monohydrate serves as:

-

A building block for the synthesis of more complex organic compounds

-

A component in the preparation of coordination compounds with various metals

One notable example of its use in coordination chemistry is the synthesis of cobalt(II) complexes. Research has shown that the reaction of a water solution of sodium mesoxalate monohydrate with CoCl₂·6H₂O produces prismatic dark pink crystals of {[Co(H₂mesox)(H₂O)₂]·H₂O}ₙ after several days . This compound displays a structure based on homochiral neutral polymeric chains which stack together through hydrogen bonding in an AABB fashion .

Stock Solution Preparation

For laboratory applications, proper preparation of stock solutions is essential. Table 3 provides a comprehensive guide for preparing solutions of different concentrations using various amounts of the compound.

Table 3: Stock Solution Preparation Guide for Sodium Mesoxalate Monohydrate

| Desired Concentration | Starting Amount | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 5.5549 mL | 27.7747 mL | 55.5494 mL |

| 5 mM | 1.1110 mL | 5.5549 mL | 11.1099 mL |

| 10 mM | 0.5555 mL | 2.7775 mL | 5.5549 mL |

Note: Water is the recommended solvent for these preparations .

When preparing stock solutions, it is recommended to:

-

Store prepared solutions in separate packages to avoid product deterioration from repeated freezing and thawing

-

Use solutions stored at -80°C within 6 months

-

Use solutions stored at -20°C within 1 month

-

Consider ultrasonic bath treatment and heating to 37°C to increase solubility if needed

Research Applications in Coordination Chemistry

Research into sodium mesoxalate monohydrate has revealed interesting applications in coordination chemistry, particularly in the formation of metal-organic frameworks and polymers. The compound has been used in the synthesis of coordination polymers with transition metals, which exhibit unique structural and magnetic properties.

One notable example is the reaction with cobalt(II) chloride hexahydrate to form a coordination polymer. The resulting compound, {[Co(H₂mesox)(H₂O)₂]·H₂O}ₙ, displays an octahedral coordination environment around the Co(II) ions built from four oxygen atoms of two bidentate mesoxalate ligands and two oxygen atoms of water molecules .

The Co-O distances in this complex span the range of 2.0372-2.1573 Å, and the coordination mode of the mesoxalate ligand (H₂mesox²⁻) connects the Co(II) ions through a diol bridge. This arrangement leads to antiferromagnetic interactions at low temperatures, occurring together with the decay of the high magnetic moment states of the cobalt(II) ion .

This research is particularly significant as it extends the family of functional Co(II) and Co(III) carboxylate-driven coordination compounds and provides insights into the magnetic coupling mechanisms in such systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume